molecular formula C16H18FNO5S B3001615 N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1105220-72-1

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B3001615
CAS No.: 1105220-72-1
M. Wt: 355.38
InChI Key: IUSOQYYTFHWIPB-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked via an ethyl group to a 4-fluorophenoxy moiety. The fluorine atom on the phenoxy group introduces electronegativity, which may enhance binding interactions in biological systems .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO5S/c1-21-14-7-8-15(22-2)16(11-14)24(19,20)18-9-10-23-13-5-3-12(17)4-6-13/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOQYYTFHWIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, including the formation of the fluorophenoxyethyl intermediate and subsequent sulfonamide formation. One common method involves the reaction of 4-fluorophenol with 2-chloroethylamine to form the intermediate, which is then reacted with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity to these targets, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide with two analogs: one from a structural homolog () and a pesticidal sulfonamide ().

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₆H₁₇FNO₅S* ~354.38* 2,5-dimethoxybenzenesulfonamide, 4-fluorophenoxyethyl Enhanced metabolic stability due to fluorine; potential bioactivity
N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide () C₂₁H₂₃NO₇S₂ 465.54 2,5-dimethoxybenzenesulfonamide, furyl, tosyl (p-toluenesulfonyl) Higher lipophilicity; dual sulfonyl groups may increase acidity
Fluoroglycofen ethyl ester () C₁₉H₁₅ClF₃NO₇ 469.78 Ethoxy, nitro, trifluoromethylphenoxy Herbicidal activity; lipophilic due to trifluoromethyl group

*Estimated based on structural analysis.

Substituent Effects on Bioactivity

  • Fluorine vs.
  • Methoxy vs. Nitro Groups : The 2,5-dimethoxy substituents in the target compound and analog offer electron-donating effects, contrasting with the nitro group in fluoroglycofen ethyl ester (), which is strongly electron-withdrawing. This difference may influence redox stability and reactivity .

Hydrogen-Bonding and Solubility

  • The sulfonamide group in all three compounds acts as a hydrogen-bond donor/acceptor, but the dual sulfonyl groups in the compound may enhance solubility in polar solvents compared to the single sulfonamide in the target compound .
  • The trifluoromethyl group in fluoroglycofen ethyl ester () increases lipophilicity, reducing aqueous solubility but improving membrane permeability .

Research Findings and Implications

Crystallographic Insights

Crystallography tools like SHELX () and WinGX () are critical for determining the three-dimensional structures of sulfonamides. The fluorine atom in the target compound may engage in halogen bonding, altering crystal packing compared to the furyl and tosyl groups in the analog .

Docking and Binding Predictions

AutoDock Vina () could predict binding modes of these compounds. The fluorophenoxy group’s electronegativity may favor interactions with hydrophobic pockets in enzymes, whereas the tosyl group in the compound might occupy larger binding cavities .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant studies that demonstrate its efficacy.

Chemical Structure and Properties

The compound features a fluorophenoxy group , an ethyl linker , and a dimethoxybenzenesulfonamide moiety . These components contribute to its distinct chemical and biological properties. The sulfonamide group is known for its role in various biological activities, including enzyme inhibition and modulation of receptor interactions.

Component Description
Fluorophenoxy Group Enhances binding affinity to molecular targets
Ethyl Linker Provides structural stability
Dimethoxybenzenesulfonamide Moiety Confers distinct chemical properties

The biological activity of this compound primarily involves its interaction with specific proteins or enzymes. The fluorophenoxy group enhances the compound's binding affinity to targets, while the sulfonamide moiety can participate in hydrogen bonding interactions. This interaction modulates the activity of target proteins, leading to various biological effects, including potential anticancer properties.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 3.0 μM against human glioma cells, indicating significant potency in inhibiting cell proliferation under hypoxic conditions .

Enzyme Inhibition

The sulfonamide group is crucial for the compound's biological activity. It has been shown to inhibit specific enzymes involved in tumor progression. For example, compounds with similar sulfonamide structures have demonstrated the ability to inhibit HIF-1-mediated transcription , a critical pathway in cancer biology that promotes tumor growth under low oxygen conditions .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Name IC50 (μM) Notes
N-(2-(4-fluorophenoxy)ethyl)acetamide>25Less potent than the sulfonamide variant
N-(2-(4-fluorophenoxy)ethyl)naphthalene-2-sulfonamide5.0Moderate potency; different aromatic system

This table illustrates that while related compounds exhibit some degree of activity, the sulfonamide derivative shows enhanced potency and specificity.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Fluorophenoxyethyl Intermediate : The reaction between 4-fluorophenol and 2-chloroethylamine yields an intermediate.
  • Sulfonamide Formation : This intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to produce the final product.

These synthesis steps are critical for producing the compound in sufficient yield for biological testing.

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